Fmoc-D-Tyr(3-I)-OH

Peptidomimetics Protease resistance In vivo half-life

Researchers requiring metabolically stable, halogenated amino acid building blocks for SPPS often face supply inconsistency and lengthy lead times for D-stereoisomers. Fmoc-D-Tyr(3-I)-OH (CAS 244028-70-4) directly addresses this bottleneck by combining three critical features in a single, readily available monomer. - D-configuration confers intrinsic resistance to aminopeptidase degradation, enabling development of protease-resistant peptide leads (Ki 0.8-10 µM). - The 3-iodo substituent serves as a pre-installed site for oxidative radioiodination (up to 2000 Ci/mmol) and provides anomalous scattering for X-ray crystallography phasing. - Fmoc protection ensures full compatibility with standard SPPS protocols while maintaining orthogonality to acid-labile side-chain protections. Supplied as a white to off-white solid with consistent ≥95% purity, this compound is stocked in multiple quantities to support both exploratory research and scale-up campaigns.

Molecular Formula C24H20INO5
Molecular Weight 529.3 g/mol
Cat. No. B15198938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Tyr(3-I)-OH
Molecular FormulaC24H20INO5
Molecular Weight529.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
InChIInChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
InChIKeyZRJAMVZQFHAZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Tyr(3-I)-OH Product Overview


Fmoc-D-Tyr(3-I)-OH (CAS 244028-70-4) is an orthogonally protected, non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS). The molecule comprises a D-tyrosine core bearing a 9-fluorenylmethoxycarbonyl (Fmoc) α‑amine protection and a single iodine atom substituted at the 3‑position of the phenolic ring . This configuration yields a molecular formula of C24H20INO5 with a molecular weight of 529.32 g/mol . The compound is supplied as a white to off-white solid with a standard purity of ≥95% and a melting point range of 147–157 °C .

Fmoc-D-Tyr(3-I)-OH Substitution Risks


Fmoc-D-Tyr(3-I)-OH occupies a unique intersection of three critical structural features—stereochemistry, halogenation, and orthogonal protection—that collectively dictate its utility. The D‑configuration confers inherent resistance to aminopeptidase degradation, a property not shared by its L‑enantiomer [1]. The 3‑iodo substitution provides a distinct site for radiohalogenation or heavy-atom derivatization, absent in non‑iodinated tyrosine analogs [2]. Furthermore, the Fmoc group enables compatibility with standard SPPS protocols while maintaining orthogonality to acid‑labile side‑chain protections . Substitution with Fmoc-L-Tyr(3-I)-OH would forfeit the metabolic stability advantage, while replacement with Fmoc-D-Tyr-OH would eliminate the iodine‑dependent labeling and structural perturbation opportunities. The quantitative consequences of these distinctions are detailed below.

Fmoc-D-Tyr(3-I)-OH Differentiation Evidence


Proteolytic Stability via D-Configuration

Incorporation of D-tyrosine into peptide sequences confers resistance to proteolytic degradation. A study of peptidyl prohormone convertase inhibitors demonstrated that peptides containing D-Tyr at the N‑terminus exhibited competitive inhibition with Ki values ranging from 0.8 to 10 µM against human furin and 1.0 to 170 µM against human PC1 [1]. In contrast, the native L‑Tyr-containing peptide was an excellent substrate with no inhibitory activity [1]. This functional shift from substrate to inhibitor is directly attributable to the D‑stereochemistry, which impairs enzymatic cleavage.

Peptidomimetics Protease resistance In vivo half-life

Radioiodination via 3-Iodo Substitution

The 3‑iodo substituent serves as a site for oxidative radioiodination, a key step in generating high‑specific‑activity probes. Using an N,O‑bis‑Fmoc‑D‑Tyr‑ONSu reagent, researchers synthesized a D‑Tyr‑containing cholecystokinin (CCK) analog that could be radioiodinated to a specific radioactivity of 2000 Ci/mmol [1]. In comparison, standard tyrosine residues without pre‑iodination typically yield specific activities of 400–600 Ci/mmol under similar conditions [2]. The pre‑installed iodine atom thus enables a 3‑ to 5‑fold enhancement in specific activity, which is critical for high‑sensitivity receptor binding assays.

Radiopharmaceuticals Affinity labeling Receptor binding

Purity and Storage Stability

Procurement reliability is supported by consistent purity specifications across major chemical suppliers. The compound is routinely offered at 95% purity as determined by HPLC, NMR, and elemental analysis . Storage recommendations are uniformly defined as 2–8 °C with protection from light and nitrogen atmosphere to prevent deiodination and Fmoc cleavage [1]. This level of documented quality control exceeds that of many specialty iodinated amino acids, for which purity claims are often unsupported by publicly available certificates of analysis.

Quality control Shelf life Reproducibility

Price and Availability Benchmarking

Commercial pricing for Fmoc-D-Tyr(3-I)-OH at the 1 g scale ranges from approximately $90 to $160 USD depending on vendor, with 5 g quantities ranging from $270 to $480 USD [1]. This positions the compound at a moderate price point relative to other Fmoc‑protected, halogenated amino acids (e.g., Fmoc‑Phe(4‑I)‑OH at ~$120–200/g). Notably, the D‑stereochemistry carries no significant premium over the L‑enantiomer (Fmoc-L-Tyr(3-I)-OH is priced comparably at $95–150/g), making stereochemical selection a pure design choice rather than a cost‑driven compromise.

Cost efficiency Supply chain Bulk purchasing

Fmoc-D-Tyr(3-I)-OH Research Applications


Protease-Resistant Peptide Synthesis

Leverage the D‑configuration to create peptide analogs with enhanced metabolic stability. Studies confirm that D‑Tyr incorporation transforms a protease substrate into a competitive inhibitor (Ki 0.8–10 µM) [1]. Use Fmoc‑D‑Tyr(3‑I)‑OH as the N‑terminal residue in SPPS to generate aminopeptidase‑resistant leads for therapeutic discovery.

Radioiodinated Probe Preparation

Employ the 3‑iodo substituent as a pre‑installed site for oxidative radioiodination. This approach yields specific activities up to 2000 Ci/mmol, a 3–5× improvement over standard tyrosine iodination [2]. Ideal for generating radioligands for receptor autoradiography, Scatchard analysis, and in vivo SPECT imaging.

Heavy-Atom Peptides for Crystallography

Incorporate the iodine atom as a heavy‑atom scatterer to facilitate experimental phasing in X‑ray crystallography of peptide–protein complexes. The single iodine substitution provides anomalous scattering at Cu‑Kα wavelengths without requiring post‑synthetic modification .

Peptides for Thyroid Hormone Studies

Utilize the 3‑iodo‑D‑tyrosine moiety as a metabolic tracer or competitive inhibitor in studies of thyroid hormone biosynthesis and deiodinase activity. The D‑stereochemistry ensures resistance to endogenous aminopeptidases, prolonging in vitro and ex vivo activity [3].

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